molecular formula C11H11NO3 B6300037 Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate CAS No. 1823924-37-3

Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

Cat. No.: B6300037
CAS No.: 1823924-37-3
M. Wt: 205.21 g/mol
InChI Key: BWBDAAUODRYDDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

It is known that tetrahydroisoquinolines, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that tetrahydroisoquinolines can have diverse effects on cell function . They can influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that tetrahydroisoquinolines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate in laboratory settings are not yet fully known. It is known that the effects of tetrahydroisoquinolines can change over time . This includes changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not yet fully known. It is known that the effects of tetrahydroisoquinolines can vary with dosage . This includes threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not yet fully known. It is known that tetrahydroisoquinolines can interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully known. It is known that tetrahydroisoquinolines can interact with various transporters and binding proteins, and can influence their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not yet fully known. It is known that tetrahydroisoquinolines can be directed to specific compartments or organelles through various mechanisms .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the oxo group to a hydroxyl group.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. These functional groups enable it to participate in a variety of chemical reactions and interact with specific molecular targets, making it a valuable compound in research and industry .

Properties

IUPAC Name

methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-11(14)8-3-2-7-5-10(13)12-6-9(7)4-8/h2-4H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBDAAUODRYDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CC(=O)NC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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